N-(furan-2-ylmethyl)-3-methoxy-1-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-pyrazole-4-carboxamide
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Overview
Description
N-(furan-2-ylmethyl)-3-methoxy-1-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C19H23N5O3 and its molecular weight is 369.425. The purity is usually 95%.
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Scientific Research Applications
Antiprotozoal Agents
N-(furan-2-ylmethyl)-3-methoxy-1-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-pyrazole-4-carboxamide and its derivatives have been researched for their potential as antiprotozoal agents. A study by Ismail et al. (2004) synthesized and evaluated the efficacy of similar compounds against protozoan infections. These compounds exhibited strong DNA affinities and showed promising in vitro and in vivo activities against trypanosomal infections (Ismail et al., 2004).
Cytotoxicity and Anticancer Research
Research on the cytotoxicity and potential anticancer applications of related compounds has been conducted. Hassan et al. (2014) synthesized derivatives including 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and evaluated their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, contributing to the development of new anticancer agents (Hassan et al., 2014).
Synthesis and Characterization of Derivatives
El-Essawy and Rady (2011) worked on the synthesis of N-alkylated derivatives based on N-(furan-2-yl-methylidene)-4,6-dimethyl-1H-pyrazolo-[3,4-b]pyridine-3-amine, showcasing the diverse chemical transformations and potential applications of these compounds in various scientific research areas (El-Essawy & Rady, 2011).
Antibacterial Activity
Aghekyan et al. (2020) explored the synthesis and antibacterial activity of novel derivatives, including (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-Oxadiazoles. Such research contributes to the development of new antibacterial agents and expands our understanding of the therapeutic potential of these compounds (Aghekyan et al., 2020).
Mechanism of Action
Furan derivatives
The compound contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . Furan derivatives are known for their diverse pharmacological effects .
Pyrazole derivatives
The compound also contains a pyrazole ring, which is a five-membered aromatic ring with three carbon atoms and two nitrogen atoms . Pyrazole derivatives are known for their potent antileishmanial and antimalarial activities .
Amide functional group
The compound contains an amide functional group, which is a carbonyl group (C=O) attached to a nitrogen atom. Amides play a crucial role in biochemistry and drug design, as they can participate in a variety of chemical reactions and can bind to biological targets through hydrogen bonding .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-methoxy-1-methyl-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-22-11-15(18(21-22)26-3)19(25)24(10-13-6-5-9-27-13)12-16-14-7-4-8-17(14)23(2)20-16/h5-6,9,11H,4,7-8,10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOCNTXVTMPBHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N(CC2=CC=CO2)CC3=NN(C4=C3CCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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